2-Chloro-4,5-difluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-4,5-difluorobenzoic acid and related compounds involves multiple steps, including Sandmeyer reaction, bromination, Grignard reaction, and chlorination, among others. The optimal conditions for such synthesis have been explored to achieve high yields and purity. For instance, Zhao Hao-yu (2011) demonstrated a synthesis method from 2,5-difluoroaniline with a notable purity of 99.16% through HPLC analysis (Zhao Hao-yu, 2011). Additionally, the continuous flow synthesis approach has also been reported for the efficient production of fluorinated benzoic acids (Q. Deng et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,5-difluorobenzoic acid has been elucidated using various spectroscopic techniques. Studies such as those by Ji-cai Quan and Hong-Shun Sun (2012) have detailed the structural aspects through crystallography, showcasing the compound's conformation and intermolecular interactions (Ji-cai Quan & Hong-Shun Sun, 2012).
Chemical Reactions and Properties
The reactivity of 2-Chloro-4,5-difluorobenzoic acid towards different reagents and conditions highlights its versatility as a synthetic intermediate. For example, the preparation of lanthanide complexes with this compound illustrates its utility in creating materials with unique luminescent properties (Dan-Dan Du et al., 2020).
Physical Properties Analysis
Determining the physical properties, including melting points, solubility, and crystalline structure, is crucial for understanding the compound's behavior in different environments. The structure and thermodynamic properties of lanthanide complexes, as reported by K. Tang et al. (2013), provide insight into the compound's stability and reactivity under varying conditions (K. Tang et al., 2013).
Scientific Research Applications
Application 1: Intermediate in Medicinal Compounds and Pesticides
- Summary of the Application : 2-Chloro-4,5-difluorobenzoic acid is used as an important intermediate in the synthesis of various medicinal compounds and pesticides .
- Results or Outcomes : The outcomes also depend on the specific compounds being synthesized. In general, the use of this compound as an intermediate can help to improve the efficiency of the synthesis process and the effectiveness of the final product .
Application 2: Preparation of Lanthanide Complexes
- Summary of the Application : 2-Chloro-4,5-difluorobenzoic acid has been used in the preparation of lanthanide complexes .
- Methods of Application : The compound is combined with lanthanides and 1,10-phenanthroline to form the complexes. The crystal structures of these complexes have been studied .
- Results or Outcomes : The study of these complexes can provide valuable insights into the properties of lanthanides and their potential applications in various fields .
Application 3: Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid
- Summary of the Application : 2-Chloro-4,5-difluorobenzoic acid can be used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid .
- Methods of Application : The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination .
- Results or Outcomes : The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 2-Chloro-4,5-difluorobenzoic acid was achieved in good yield .
Application 4: Synthesis of Fluoroarenes
- Summary of the Application : 2-Chloro-4,5-difluorobenzoic acid can be used in the synthesis of fluoroarenes . Fluoroarenes are versatile components of many synthetic biologically active compounds and functional materials .
- Methods of Application : The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination .
- Results or Outcomes : The synthesis of fluoroarenes from 2-Chloro-4,5-difluorobenzoic acid was achieved in good yield .
Safety And Hazards
properties
IUPAC Name |
2-chloro-4,5-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFMLBSNHNWJAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353180 | |
Record name | 2-Chloro-4,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-difluorobenzoic acid | |
CAS RN |
110877-64-0 | |
Record name | 2-Chloro-4,5-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110877-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-4,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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